8-Bromo-4-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICLLHIWVPSKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694855 | |
| Record name | 8-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874831-36-4 | |
| Record name | 8-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 8 Bromo 4 Methoxyquinoline
Reactivity of the Bromine Substituent at C-8
The carbon-bromine bond at the C-8 position is the primary site of reactivity for functionalization. The electron-withdrawing nature of the quinoline (B57606) ring system, particularly the nitrogen atom, influences the electronic environment of the C-Br bond, making it susceptible to various substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org
For an SNAr reaction to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org These groups stabilize the anionic Meisenheimer intermediate. In 8-bromo-4-methoxyquinoline, the quinoline nitrogen itself acts as an electron-withdrawing feature, which can facilitate nucleophilic attack. However, without additional, strongly activating groups on the benzene (B151609) portion of the ring, SNAr reactions at the C-8 position often necessitate harsh conditions, such as high temperatures or the use of very strong nucleophiles. The reactivity order for halogens in SNAr reactions is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen creating a more electrophilic carbon center. youtube.com
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent at the C-8 position of this compound makes it an excellent substrate for these transformations, particularly those catalyzed by palladium.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate. wikipedia.org This reaction is widely used for synthesizing biaryls, polyolefins, and styrenes. wikipedia.org
The catalytic cycle generally involves three main steps: libretexts.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
Research has demonstrated the utility of this compound in Suzuki-Miyaura coupling reactions to synthesize a variety of 8-aryl-4-methoxyquinoline derivatives. The specific conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ (internal) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 |
| 4-Methylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 88 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | dppf (internal) | Cs₂CO₃ | DMF | 110 | 85 |
| (E)-2-Phenylvinylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | THF | 80 | 95 |
The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. youtube.com
The mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. Meanwhile, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the palladium center to yield the alkynylated product and regenerate the active catalyst. researchgate.net Copper-free Sonogashira protocols have also been developed.
This compound serves as a suitable electrophilic partner in this reaction, enabling the introduction of various alkynyl groups at the C-8 position.
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | 94 |
| 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | 87 |
| Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Acetonitrile | RT | 82 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. wikipedia.org
The catalytic cycle for the Buchwald-Hartwig amination also proceeds via oxidative addition of the aryl halide to a Pd(0) complex. jk-sci.com The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by the base forms a palladium amido complex, which then undergoes reductive elimination to form the C-N bond of the product and regenerate the Pd(0) catalyst. jk-sci.comlibretexts.org The choice of a bulky, electron-rich phosphine (B1218219) ligand is often critical for the success of this reaction. acsgcipr.org
This methodology can be effectively applied to this compound to introduce primary or secondary amine functionalities at the C-8 position.
| Amine | Pd Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine (B109124) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 91 |
| Aniline (B41778) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 84 |
| n-Butylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | THF | 80 | 89 |
| Benzophenone imine (NH₃ equivalent) | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 78 (after hydrolysis) |
Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the bromine atom at C-8 of this compound can participate in a variety of other transition metal-catalyzed transformations. These reactions further highlight the versatility of this compound as a synthetic building block.
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene. It provides a powerful method for C-C bond formation and the synthesis of complex olefinic structures.
Stille Coupling: In this reaction, the aryl bromide is coupled with an organostannane (organotin) reagent, catalyzed by palladium. While effective, the toxicity of the tin reagents has led to a preference for other methods like the Suzuki coupling.
Cyanation: The bromine substituent can be displaced by a cyanide group using a palladium or copper catalyst with a cyanide source (e.g., Zn(CN)₂, KCN, or CuCN). This reaction is a direct route to introducing a nitrile functional group, which is a valuable precursor for acids, amides, and amines.
Carbonylation: In the presence of carbon monoxide, a palladium catalyst, and a suitable nucleophile (e.g., an alcohol or amine), this compound can be converted into the corresponding C-8 carboxylic acid ester or amide.
These diverse reactivity pathways underscore the importance of this compound as a versatile intermediate in the synthesis of complex, functionalized quinoline derivatives.
Metal-Halogen Exchange Reactions
The carbon-bromine bond at the C-8 position of this compound is a prime site for metal-halogen exchange reactions. This transformation is fundamental in organometallic chemistry for creating a nucleophilic carbon center on the aromatic ring, which can then be reacted with various electrophiles. wikipedia.org The reaction typically involves treating the bromoquinoline with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (n-BuLi).
This process converts the organobromide into a highly reactive organolithium intermediate. wikipedia.org The lithium-halogen exchange is a kinetically controlled and rapid reaction, often occurring at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu The resulting 8-lithio-4-methoxyquinoline is a potent nucleophile and a strong base. While the rate of lithium-halogen exchange is generally faster than deprotonation, the basicity of the generated lithiated species could potentially lead to side reactions if acidic protons are present elsewhere in the molecule. chemicalforums.com In the case of this compound, the absence of highly acidic protons makes the metal-halogen exchange a clean and efficient process.
The utility of this reaction is demonstrated in the synthesis of various 6,8-disubstituted quinolines from 6,8-dibromoquinoline, where treatment with n-BuLi followed by quenching with electrophiles such as dimethylformamide (DMF) or dimethyl disulfide (S₂(Me)₂) yields the corresponding aldehyde or methylthio derivatives. tubitak.gov.tr Similarly, related substrates like 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534) have been successfully subjected to reaction with n-BuLi to facilitate further transformations.
Alternative methods involve the use of magnesium to form Grignard reagents (RMgX), which are also excellent nucleophiles, though generally less reactive than their organolithium counterparts. masterorganicchemistry.comyoutube.com Another strategy employs a combination of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, which can offer enhanced selectivity and practicality for bromo-metal exchange on heterocyclic systems under non-cryogenic conditions. nih.gov
| Reaction | Reagents | Intermediate | Electrophile (E+) | Product | Reference |
| Lithium-Bromine Exchange | 1. n-BuLi, THF, -78 °C | 8-Lithio-4-methoxyquinoline | DMF | 4-Methoxyquinoline-8-carbaldehyde | tubitak.gov.tr |
| Lithium-Bromine Exchange | 1. n-BuLi, THF, -78 °C | 8-Lithio-4-methoxyquinoline | S₂(Me)₂ | 8-(Methylthio)-4-methoxyquinoline | tubitak.gov.tr |
| Lithium-Bromine Exchange | 1. n-BuLi, THF, -78 °C | 8-Lithio-4-methoxyquinoline | (CH₃)₃SiCl | 8-(Trimethylsilyl)-4-methoxyquinoline | tubitak.gov.tr |
**3.2. Reactivity of the Methoxy (B1213986) Substituent at C-4
The methoxy group at the C-4 position significantly influences the electronic properties of the quinoline ring and is itself a site for specific chemical reactions.
The direct oxidative transformation of the C-4 methoxy group in this compound is not a widely documented reaction pathway. Typically, aryl methyl ethers are stable to many oxidizing agents. While powerful oxidation could lead to ring cleavage, selective oxidation of the methoxy group itself without affecting the quinoline core is challenging. Research on quinoline derivatives often focuses on reactions at other positions or displacement of the methoxy group rather than its oxidation. For instance, electroreductive couplings have been studied on 1,3-diethoxycarbonyl-8-methoxy-4-quinolones, but these reactions occur at the C-4 position via reduction, not oxidation of the alkoxy group. acs.org
A more common and synthetically useful reaction involving the C-4 methoxy group is demethylation, which converts the ether into a hydroxyl group, yielding 8-bromo-4-hydroxyquinoline. This product exists in tautomeric equilibrium with its more stable keto form, 8-bromoquinolin-4(1H)-one. uni.lu
Several reagents are effective for the cleavage of aryl methyl ethers. The choice of reagent can be crucial for achieving selectivity, especially in poly-functionalized molecules.
Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for demethylation. The mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, making the methyl group highly electrophilic. A subsequent nucleophilic attack by a bromide ion (from BBr₃) on the methyl group displaces the quinolinoxy moiety, which is then protonated upon workup to give the final 4-hydroxyquinoline (B1666331) product. Demethylation of 2,7-dimethoxyquinoline-3-carbaldehyde (B1307292) with BBr₃ has been shown to occur regioselectively. researchgate.net
Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) can also effect demethylation at high temperatures. The mechanism is analogous to an Sₙ2 reaction where the protonated ether is attacked by a halide ion. However, the use of HBr with certain quinoline derivatives can sometimes lead to nucleophilic substitution of other groups on the ring. researchgate.net
| Reagent | Typical Conditions | Product | Mechanism | Reference |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | 8-Bromo-4-hydroxyquinoline | Lewis acid-assisted Sₙ2 cleavage | researchgate.net |
| Hydrobromic Acid (HBr) | 48% aq. HBr, reflux | 8-Bromo-4-hydroxyquinoline | Acid-catalyzed Sₙ2 cleavage | researchgate.net |
Reactivity of the Quinoline Nitrogen Atom
The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character, making it a key site for reactions such as alkylation and oxidation.
The quinoline nitrogen can readily act as a nucleophile, attacking alkyl halides or other alkylating agents to form quaternary quinolinium salts. This process is known as N-alkylation or quaternization. The reaction converts the neutral quinoline into a positively charged quinolinium ion.
This transformation is synthetically valuable and is a key step in the preparation of various biologically active compounds and ionic liquids. For example, N-alkylation of a quinoline was achieved using bromoacetic acid in the synthesis of novel cytotoxic agents. The resulting quinolinium salts can exhibit different properties and reactivities compared to the parent quinoline. For instance, bisquaternary quinolinium salts have been investigated as DNA methyltransferase inhibitors. nih.govresearchgate.net The reaction is typically carried out by heating the quinoline derivative with an excess of the alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) in a suitable solvent.
The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide using oxidizing agents like peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid.
The formation of the N-oxide group has a profound influence on the electronic structure and reactivity of the quinoline ring system. researchgate.net The N-oxide group is electron-withdrawing via induction but can also act as an electron-donating group through resonance. This dual nature dramatically alters the reactivity profile of the ring:
Activation of C-2 and C-4 Positions: The N-oxide functionality makes the C-2 and C-4 positions highly electron-deficient and thus susceptible to attack by nucleophiles. This is a widely used strategy for the regioselective functionalization of quinolines. nih.gov
Activation of C-8 Position: The N-oxide can also serve as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at the C-8 position. researchgate.netnih.gov
A variety of transformations can be achieved on the quinoline ring following N-oxidation, including amination, arylation, and alkenylation, often under metal-free or metal-catalyzed conditions. researchgate.netresearchgate.netorganic-chemistry.org For example, quinoline N-oxides react with arylzinc reagents in the presence of TFAA to afford 2-arylquinolines. researchgate.net This enhanced reactivity makes quinoline N-oxides versatile synthetic intermediates for accessing complex quinoline derivatives that are otherwise difficult to synthesize. beilstein-journals.org
| Reaction Type | Reagents | Position(s) Activated | Product Type | Reference |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | N/A | This compound N-oxide | researchgate.net |
| C-2 Amination | Sulfonamides, PhI(OAc)₂, PPh₃ | C-2 | N-(8-Bromo-4-methoxyquinolin-2-yl)sulfonamide | organic-chemistry.org |
| C-2 Arylation | Arylzinc reagents, TFAA | C-2 | 2-Aryl-8-bromo-4-methoxyquinoline | researchgate.net |
| C-2 Heteroarylation | N-sulfonyl-1,2,3-triazoles | C-2 | 2-(1,2,3-Triazolyl)-8-bromo-4-methoxyquinoline | beilstein-journals.org |
Electrophilic and Nucleophilic Attack on the Quinoline Ring System
The quinoline ring is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape that influences its reactivity towards both electrophiles and nucleophiles. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack and less reactive towards electrophiles compared to the benzene ring. Conversely, the carbocyclic (benzene) ring is more electron-rich and behaves more like a typical aromatic ring, readily undergoing electrophilic substitution.
In this compound, the substituents further modulate this reactivity. The methoxy group (-OCH₃) at the C-4 position is an electron-donating group, activating the pyridine ring towards electrophilic attack. The bromine atom at the C-8 position is a deactivating but ortho-, para-directing group on the benzene ring. The interplay of the inherent reactivity of the quinoline nucleus and the electronic effects of these substituents dictates the regioselectivity of substitution reactions.
Regioselectivity Patterns in Electrophilic Substitutions (e.g., nitration of bromoquinolines)
Electrophilic aromatic substitution is a key reaction for functionalizing the quinoline core. The position of attack is determined by the directing effects of existing substituents and the nature of the quinoline ring system itself, where the benzenoid ring is generally favored for substitution.
Studies on the bromination of 8-substituted quinolines provide significant insight into the regioselectivity. For instance, the electrophilic bromination of 8-methoxyquinoline (B1362559) using bromine in a suitable solvent furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.orgresearchgate.net This indicates a strong directing effect of the C-8 methoxy group to the C-5 position (para-position), which is also the most activated position in the benzenoid ring. Further bromination can lead to the formation of 5,7-dibromo-8-methoxyquinoline (B102607). researchgate.net In another example, 7,8-dimethoxyquinoline was found to primarily undergo bromination at the C-5 position. tandfonline.com
Nitration, another important electrophilic substitution, has also been investigated for various bromoquinolines. The introduction of a nitro group is particularly significant as it can activate an adjacent bromo group for subsequent nucleophilic substitution. semanticscholar.orgresearchgate.net While direct nitration studies on this compound are not extensively detailed, patterns from related compounds are informative. For example, the nitration of 6-bromoquinoline (B19933) can be directed to the C-5 position. semanticscholar.org The regioselectivity can be influenced by reaction conditions and whether the quinoline nitrogen is protonated or in its N-oxide form. semanticscholar.orgresearchgate.net In highly acidic conditions, nitration of quinoline N-oxide can selectively occur at the C-5 position. semanticscholar.org
The table below summarizes the outcomes of electrophilic substitution reactions on related quinoline derivatives, illustrating the common regiochemical patterns.
| Starting Material | Reagent/Conditions | Major Product(s) | Reference(s) |
| 8-Methoxyquinoline | Br₂, CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | acgpubs.orgresearchgate.net |
| 7,8-Dimethoxyquinoline | Br₂, CCl₄ | 5-Bromo-7,8-dimethoxyquinoline | tandfonline.com |
| 6-Bromoquinoline-1-oxide | Nitrating agents | 6-Bromo-5-nitroquinoline-1-oxide | semanticscholar.orgresearchgate.net |
| 5,7-Dibromo-8-methoxyquinoline | Br₂, Pyridine | 3,5,7-Tribromo-8-methoxyquinoline | tandfonline.com |
Nucleophilic Additions and Substitutions on the Quinoline Core
The electron-deficient nature of the pyridine half of the quinoline system makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. However, direct nucleophilic substitution of a hydride ion is difficult. Therefore, such reactions typically require a good leaving group, such as a halogen, and/or the presence of strong electron-withdrawing groups to activate the ring system for nucleophilic aromatic substitution (SNAr).
The presence of a nitro group on the quinoline ring, for example, significantly activates an adjacent bromo group for nucleophilic substitution. nih.gov Research has shown that this strategy allows for the conversion of brominated nitroquinoline derivatives into useful compounds like cyclic amines. semanticscholar.orgresearchgate.net For instance, 6-bromo-5-nitroquinoline (B1267105) readily reacts with nucleophiles like morpholine and piperazine (B1678402) to yield the corresponding 6-substituted-5-nitroquinolines via an SNAr mechanism. nih.gov This reduction in electron density by the nitro group facilitates the attack of the nucleophile and stabilizes the Meisenheimer complex intermediate. nih.gov
While specific nucleophilic substitution studies on this compound are not widely reported, the principles suggest that its reactivity would be modest without further activation. The bromine at C-8 is on the benzenoid ring, which is less susceptible to nucleophilic attack than the pyridinoid ring. To enhance its reactivity towards nucleophiles, an electron-withdrawing group would likely need to be introduced onto the ring, preferably ortho or para to the bromine atom.
Rearrangement Reactions Involving this compound Derivatives
Rearrangement reactions in quinoline chemistry, while not as common as substitution reactions, can lead to the formation of novel and complex heterocyclic frameworks. These transformations often involve the migration of substituents around the quinoline core and can be triggered by various reagents or conditions.
An example of an unusual rearrangement has been observed in the reaction of derivatives of Cinchona alkaloids, which contain a substituted quinoline moiety, with specific Grignard reagents. nih.gov In a reaction involving 9-chloro-9-deoxy-quinine and a Grignard reagent derived from 1,8-dihalonaphthalene, an unexpected domino coupling and rearrangement of the alkaloid skeleton occurred. nih.gov This complex transformation involved the migration of the central quinuclidinylmethyl group from the C-4′ position to the C-3′ position of the quinoline ring, resulting in the formation of a novel chiral ring system. nih.gov The proposed mechanism for this unprecedented rearrangement involves radical intermediates. nih.gov
Although this specific reaction does not use this compound as a starting material, it demonstrates that the quinoline skeleton is capable of undergoing significant skeletal rearrangements under certain conditions. Such reactions highlight the potential for discovering novel chemical transformations and synthesizing unique molecular architectures based on the quinoline scaffold.
Advanced Synthetic Applications and Derivatization Strategies
8-Bromo-4-methoxyquinoline as a Key Building Block in Complex Molecule Synthesis
The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of elaborate molecules. The bromine atom at the C8 position provides a reactive handle for cross-coupling reactions, while the methoxy (B1213986) group at C4 influences the electronic landscape of the quinoline (B57606) ring system. This combination facilitates its use in creating larger, more complex structures with potential applications in materials science and medicinal chemistry.
The synthesis of extended polycyclic aromatic systems often relies on the strategic coupling of smaller aromatic units. This compound can be employed in such reactions, where the bromo substituent acts as a leaving group in metal-catalyzed cross-coupling reactions. For instance, in reactions analogous to the Suzuki or Stille coupling, the bromine atom can be substituted with aryl or other unsaturated moieties. This extends the π-conjugated system, leading to the formation of larger polycyclic structures. While direct examples starting from this compound are specific, the reactivity is well-established for related bromo-quinoline derivatives. For example, similar scaffolds like 8-bromo-4-chloro-7-methoxy-quinoline have been successfully coupled with phenyl groups to yield 8-bromo-4-chloro-7-methoxy-2-phenyl-quinoline, demonstrating the feasibility of such transformations. google.com
The quinoline scaffold is a core component of many bioactive natural products and pharmaceuticals. rsc.org Fusing additional heterocyclic rings to this core can significantly modulate its biological activity and physical properties. This compound is a valuable precursor for creating such fused systems. The inherent reactivity of the quinoline ring, combined with the bromo-substituent, allows for intramolecular or intermolecular cyclization reactions to form tetracyclic or more complex heterocyclic structures. rsc.org
For example, a common strategy involves the reaction of a substituted quinoline with a molecule containing two nucleophilic sites, leading to the formation of a new ring. A related compound, 3-bromo-4-nitroquinoline 1-oxide, has been shown to react with reagents like 2-aminoethanethiol to directly yield fused thiomorpholino[2,3-b]quinoline systems. clockss.org This type of cyclization, driven by the displacement of the bromo group and subsequent ring closure, illustrates a pathway that could be adapted for this compound to generate novel heterocycle-fused derivatives. Furthermore, patent literature describes the coupling of bromo-methoxy-quinolines with heterocyclic partners, such as 1-methyl-1H-pyrazol-4-yl and 1H-indol-5-yl groups, to produce complex heterocyclic molecules. google.com
Table 1: Examples of Heterocyclic Systems Synthesized from Bromo-Quinoline Precursors
| Precursor Scaffold | Reactant/Coupling Partner | Resulting Fused/Linked System | Reference |
| 8-Bromo-4-chloro-7-methoxy-quinoline | 1-Methyl-1H-pyrazole | 8-Bromo-4-chloro-7-methoxy-2-(1-methyl-1H-pyrazol-4-yl)-quinoline | google.com |
| 8-Bromo-4-chloro-7-methoxy-quinoline | 1H-Indole | 8-Bromo-4-chloro-2-(1H-indol-5-yl)-7-methoxy-quinoline | google.com |
| 3-Bromo-4-nitroquinoline 1-oxide | 2-Aminoethanethiol | Thiomorpholino[2,3-b]quinoline | clockss.org |
Synthesis of Functionalized 8-Methoxyquinoline (B1362559) Derivatives
Beyond its use in building larger fused systems, this compound can be further functionalized to introduce a variety of substituents. These derivatization strategies allow for the fine-tuning of the molecule's properties for specific applications.
The introduction of a second halogen, such as iodine, can provide an additional reactive site for subsequent cross-coupling reactions, often with reactivity orthogonal to the existing bromine atom. The iodination of quinoline systems, particularly those activated by electron-donating groups like a methoxy group, typically proceeds via electrophilic aromatic substitution. In the case of 8-hydroxyquinoline (B1678124), a closely related structure, iodination occurs readily. rsc.org For this compound, the activating effect of the methoxy group would likely direct iodination to the C5 or C7 positions of the benzene (B151609) ring portion of the molecule. The precise regioselectivity would depend on the specific reaction conditions employed, such as the choice of iodinating agent and solvent.
Alkylation and acylation reactions, such as the Friedel-Crafts reaction, can be used to install carbon-based functional groups onto the quinoline ring. The electron-rich nature of the 8-methoxyquinoline system facilitates such electrophilic substitutions. Research on the acid-catalyzed alkylation of 8-hydroxyquinoline has shown that alkyl groups can be introduced at the C5 and C7 positions. moreheadstate.edu It is expected that this compound would exhibit similar reactivity, with the methoxy group activating the ring towards electrophilic attack. The introduction of alkyl or acyl chains can significantly alter the molecule's lipophilicity and steric profile, which is a common strategy in the development of new chemical entities.
The incorporation of sulfur into the quinoline framework can lead to compounds with unique electronic properties and biological activities. This compound can serve as a starting material for synthesizing such analogues. One established method involves the nucleophilic substitution of the bromine atom with a sulfur-containing nucleophile. For instance, reaction with a thiol (R-SH) under basic conditions could yield an 8-thioether derivative. A more complex approach involves using reagents that lead to the formation of a new sulfur-containing heterocyclic ring fused to the quinoline core. As previously mentioned, the reaction of a bromo-quinoline with 2-aminoethanethiol has been demonstrated to form a thiomorpholino-fused quinoline, providing a clear precedent for creating sulfur-containing analogues from a bromo-quinoline precursor. clockss.org
Table 2: Potential Derivatization Strategies for this compound
| Reaction Type | Reagent Class | Potential Product Type | Relevant Position(s) |
| Halogenation | Electrophilic Iodinating Agent (e.g., I₂) | 8-Bromo-x-iodo-4-methoxyquinoline | C5, C7 |
| Alkylation | Alkyl Halide / Lewis Acid | 8-Bromo-x-alkyl-4-methoxyquinoline | C5, C7 |
| Acylation | Acyl Halide / Lewis Acid | 8-Bromo-x-acyl-4-methoxyquinoline | C5, C7 |
| Thioetherification | Thiol (R-SH) / Base | 8-(Alkylthio)-4-methoxyquinoline | C8 |
Generation of Aminated and Hydroxylated Quinoline Derivatives
The strategic placement of the bromo and methoxy groups on the this compound scaffold allows for targeted derivatization to produce aminated and hydroxylated quinoline structures. These derivatives are of significant interest due to the prevalence of aminoquinoline and hydroxyquinoline motifs in pharmacologically active compounds and functional materials.
Amination Strategies: The bromine atom at the C-8 position serves as a key functional handle for introducing nitrogen-containing substituents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a primary method for forming C-N bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of 8-bromoquinoline (B100496) derivatives with a wide range of primary and secondary amines under relatively mild conditions. researchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and accommodating various functional groups on the amine coupling partner. libretexts.orgnih.gov For instance, sterically hindered biarylphosphine ligands have been developed to improve the efficiency of coupling with challenging amine substrates.
| Transformation | Reaction Type | Key Reagents/Catalyst System | Functional Group Introduced |
| Bromine to Amine | Buchwald-Hartwig Amination | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOt-Bu) | Primary/Secondary Amine |
| Methoxy to Hydroxyl | Demethylation | HBr, BBr₃, or Thiolate Anion | Hydroxyl Group |
Catalyst Development and Ligand Design from this compound Derivatives
The inherent structural features of the quinoline core, particularly the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the methoxy group (or a derivative), make it an excellent scaffold for designing ligands for metal coordination. 8-Hydroxyquinoline and its derivatives are well-established as potent monoprotic bidentate chelating agents, forming stable complexes with a wide array of metal ions. nih.govscispace.com
Derivatives of this compound can be strategically synthesized to create sophisticated ligands for catalysis and metal-based materials. The bromine atom at the C-8 position provides a versatile attachment point for introducing other coordinating groups through cross-coupling reactions. sigmaaldrich.com This allows for the construction of multidentate ligands with tailored electronic and steric properties.
The nitrogen atom of the quinoline ring and a nearby oxygen (from the methoxy group or a deprotected hydroxyl group) can form a stable five- or six-membered chelate ring with a metal center. nih.govmdpi.com This chelation enhances the stability of the resulting metal complex. The design possibilities are extensive; for example, functional groups with additional donor atoms (N, P, S) can be appended via the bromo position to increase the denticity of the ligand. These tailored ligands can then be complexed with various transition metals (e.g., palladium, ruthenium, copper, zirconium) to generate catalysts for a range of organic transformations or to create complexes with specific photophysical or electronic properties. mdpi.comacs.org
| Structural Feature | Role in Ligand Design | Potential Metal Ions |
| Quinoline Nitrogen | Coordination Site (N-donor) | Pd, Ru, Cu, Ag, Zr, Ti, Hf |
| C-4 Methoxy/Hydroxyl Group | Coordination Site (O-donor) | Pd, Ru, Cu, Ag, Zr, Ti, Hf |
| C-8 Bromo Group | Site for functionalization (e.g., adding P, N, S donors) | N/A |
Radiosynthesis and Precursor Development for Advanced Imaging Probes
In the field of molecular imaging, particularly Positron Emission Tomography (PET), there is a continuous need for novel radiolabeled probes. This compound is identified as a valuable precursor for the synthesis of such probes. nih.gov The development of radiofluorinated quinoline analogues, for example, is an active area of research for imaging specific biological targets. mdpi.comresearchgate.net
The bromine atom on the quinoline ring serves as a leaving group for nucleophilic radiohalogenation reactions. nih.gov Specifically, it can be substituted with a positron-emitting radionuclide like fluorine-18 (B77423) ([¹⁸F]) to generate a PET tracer. While aryl bromides can be challenging substrates for radiofluorination compared to other precursors, specialized methods, including copper-mediated reactions or the use of diaryliodonium salt precursors, have been developed to facilitate the labeling of electron-neutral or electron-rich aromatic rings. nih.govnih.gov
The synthesis of a suitable precursor from this compound might involve modifying the methoxy group or other positions to attach a moiety that directs the molecule to its biological target. The final step is the radiosynthesis, where the bromine is replaced with ¹⁸F. The half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient labeling procedures. researchgate.netresearchgate.net The development of robust automated radiosynthesis methods is therefore crucial for the eventual application of these imaging probes. nih.gov
| Component | Function in Radiosynthesis | Example Isotope | Key Reaction Type |
| This compound | Precursor Molecule | N/A | N/A |
| Bromine Atom | Leaving group for halogen exchange | ¹⁸F | Nucleophilic Aromatic Substitution |
| Quinoline Scaffold | Core structure for the imaging probe | N/A | N/A |
Spectroscopic Characterization and Structural Elucidation in Synthetic Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 8-Bromo-4-methoxyquinoline can be achieved.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The electron-donating methoxy (B1213986) group at the C4 position and the electron-withdrawing bromine atom at the C8 position significantly influence the chemical shifts of the protons on the quinoline (B57606) ring. The methoxy group protons are expected to appear as a sharp singlet, while the aromatic protons will exhibit characteristic doublet and triplet splitting patterns based on their neighboring protons.
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.6 | Doublet (d) | J(2,3) ≈ 5.0 |
| H-3 | ~6.7 | Doublet (d) | J(3,2) ≈ 5.0 |
| H-5 | ~7.8 | Doublet (d) | J(5,6) ≈ 8.0 |
| H-6 | ~7.3 | Triplet (t) | J(6,5) ≈ 8.0, J(6,7) ≈ 7.5 |
| H-7 | ~7.6 | Doublet (d) | J(7,6) ≈ 7.5 |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. The spectrum for this compound is expected to show 11 distinct signals: ten for the quinoline core and one for the methoxy group carbon. The carbon directly attached to the bromine (C8) would appear at a lower field than in the unsubstituted parent compound, while the carbon attached to the methoxy group (C4) would be significantly shifted downfield.
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~150 |
| C3 | ~100 |
| C4 | ~163 |
| C4a | ~149 |
| C5 | ~124 |
| C6 | ~128 |
| C7 | ~129 |
| C8 | ~118 |
| C8a | ~142 |
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other. Key expected correlations include between H-2 and H-3, and sequential correlations between H-5, H-6, and H-7, confirming the arrangement of protons on both rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity (typically over 2-3 bonds). A definitive HMBC correlation would be observed between the methoxy group protons (~4.0 ppm) and the C4 carbon (~163 ppm), confirming the position of the methoxy group. Correlations from H-7 to C-8 and C-5 would further solidify the assignments on the carbocyclic ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound would display several characteristic absorption bands confirming its key structural features.
Interactive Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | -OCH₃ (Alkyl) |
| 1600-1580 | C=C and C=N stretch | Aromatic Quinoline Ring |
| 1250-1200 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |
| 1050-1020 | C-O stretch (symmetric) | Aryl-Alkyl Ether |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₈BrNO), the molecular weight is 238.08 g/mol .
A key diagnostic feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity:
M+ peak : [C₁₀H₈⁷⁹BrNO]⁺
M+2 peak : [C₁₀H₈⁸¹BrNO]⁺
This characteristic 1:1 doublet for the molecular ion and any bromine-containing fragments is definitive proof of the presence of a single bromine atom in the molecule. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃, mass 15) from the methoxy group to form a stable cation, or the subsequent loss of carbon monoxide (CO, mass 28).
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While a crystal structure for this compound is not found in the searched literature, analysis of its isomer, 4-Bromo-8-methoxyquinoline (B35057), provides insight into the type of information that would be obtained. nih.gov X-ray crystallography on a suitable single crystal would provide the definitive solid-state structure. This technique would confirm the planarity of the quinoline ring system and determine the precise bond lengths and angles. For the isomer 4-Bromo-8-methoxyquinoline, the non-hydrogen atoms are essentially co-planar. nih.gov Furthermore, the analysis would reveal how molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking or weak hydrogen bonds, which govern the material's solid-state properties. nih.gov
Crystal Data and Refinement Parameters
The compound crystallizes in an orthorhombic system. The crystallographic data and refinement parameters, determined at a temperature of 150 K using Mo Kα radiation, provide a precise model of the molecule's solid-state structure. Key details from the X-ray diffraction analysis are summarized below.
| Parameter | Value |
| Empirical Formula | C₁₀H₈BrNO |
| Formula Weight | 238.08 |
| Temperature | 150 (1) K |
| Wavelength | Mo Kα radiation |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell Dimensions | a = 5.1615 (1) Åb = 12.1337 (6) Åc = 14.2436 (7) Å |
| Volume | 892.05 (6) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.773 Mg/m³ |
| Absorption Coefficient | 4.56 mm⁻¹ |
| F(000) | 472 |
| Final R indices [I>2σ(I)] | R[F² > 2σ(F²)] = 0.028 |
| wR(F²) | 0.059 |
| Goodness-of-fit (S) | 1.01 |
| Reflections Collected | 6134 |
| Independent Reflections | 2026 |
| Data / Restraints / Parameters | 2026 / 1 / 120 |
| Largest diff. peak and hole | 0.38 and -0.40 e·Å⁻³ |
| Data sourced from single-crystal X-ray diffraction studies. |
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The precise measurement of bond lengths and angles confirms the covalent framework of the this compound molecule. These geometric parameters are crucial for understanding the electronic environment and stability of the compound.
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Degree (°) |
| Br1—C4 | 1.895 (2) | C2—N1—C8a | 117.4 (2) |
| O1—C8 | 1.362 (3) | C7—C8—O1 | 116.1 (2) |
| O1—C10 | 1.433 (3) | C8a—C8—O1 | 124.2 (2) |
| N1—C2 | 1.309 (3) | C8—O1—C10 | 117.8 (2) |
| N1—C8a | 1.367 (3) | N1—C2—C3 | 123.6 (2) |
| C3—C4 | 1.365 (3) | C4—C3—C2 | 119.5 (2) |
| C4—C4a | 1.429 (3) | C3—C4—Br1 | 120.3 (2) |
| C5—C6 | 1.374 (4) | C4a—C4—Br1 | 118.0 (2) |
| C7—C8 | 1.402 (4) | C5—C4a—C8a | 119.2 (2) |
| Data obtained from X-ray crystallographic analysis. |
The torsion angles within the molecule further define its three-dimensional shape. The near-zero values for torsion angles within the fused ring system are indicative of its planar nature.
Conformational Analysis of the Quinoline Ring System
The quinoline ring system, which forms the core of the molecule, is fundamentally planar. In the crystal structure of this compound, the non-hydrogen atoms of the molecule are essentially coplanar. The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane is a mere 0.0242 Å, confirming a high degree of planarity. This rigid, flat conformation is a characteristic feature of the fused aromatic ring system. In the crystal lattice, molecules are linked into one-dimensional chains along the crystallographic a-axis through weak intermolecular C—H···π interactions.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound. For this compound, the analysis provides the percentage composition of each element, which is then compared against the theoretical values calculated from its molecular formula, C₁₀H₈BrNO. This comparison serves to verify the purity and identity of the synthesized compound.
Elemental Composition of this compound:
| Element | Molecular Formula | Theoretical % |
| Carbon (C) | C₁₀H₈BrNO | 50.45% |
| Hydrogen (H) | C₁₀H₈BrNO | 3.39% |
| Bromine (Br) | C₁₀H₈BrNO | 33.56% |
| Nitrogen (N) | C₁₀H₈BrNO | 5.88% |
| Oxygen (O) | C₁₀H₈BrNO | 6.72% |
| Calculated based on the molecular formula and standard atomic weights. |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactive nature of 8-Bromo-4-methoxyquinoline. These methods offer insights into the molecule's orbitals, charge distribution, and the energetic landscape of its chemical transformations.
Density Functional Theory (DFT) has become a standard method for investigating the molecular properties of quinoline (B57606) derivatives. scirp.orgijcce.ac.ir By applying DFT methods, such as B3LYP with a suitable basis set like 6-31+G(d,p), it is possible to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO and LUMO are crucial in determining the molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy gap between these frontier orbitals is a key indicator of the molecule's chemical stability and reactivity. For quinoline itself, DFT calculations have determined the HOMO-LUMO energy gap to be approximately -4.83 eV. scirp.org
Furthermore, Mulliken atomic charge calculations, a component of DFT studies, reveal the charge distribution across the molecule. scirp.org This information helps in identifying the electrophilic and nucleophilic sites within this compound, which is fundamental to understanding its interaction with other molecules. In the parent quinoline molecule, the nitrogen atom typically exhibits a negative charge, indicating its nucleophilic character. scirp.org The introduction of bromine and methoxy (B1213986) substituents would further modulate this charge distribution.
The elucidation of reaction mechanisms is a cornerstone of chemical research. Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that govern the reaction rates. Techniques like the nudged elastic band (NEB) method can be combined with DFT calculations to map the minimum energy path between reactants and products.
The quinoline ring system is an aromatic heterocycle, and its degree of aromaticity can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and the nucleus-independent chemical shift (NICS) are two widely used methods. rsc.org These indices can be calculated for both the benzene (B151609) and pyridine (B92270) rings within the quinoline scaffold to understand the electronic delocalization in each part of the molecule.
Studies on substituted 8-hydroxyquinolines have shown that the type and position of substituents can influence the aromaticity of the individual rings. rsc.org For instance, the introduction of substituents can alter bond lengths and the magnetic properties of the rings, which are reflected in the HOMA and NICS values, respectively. Such analyses for this compound would reveal how the bromine and methoxy groups affect the aromatic character of the quinoline core, which in turn can influence its stability and reactivity. rsc.org The aromaticity of the pyridine ring, in particular, has been suggested to be crucial for the biological activity of some quinoline derivatives.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the three-dimensional structure and dynamic behavior of this compound, both as an isolated molecule and in condensed phases.
Conformational analysis is the study of the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, a key point of conformational flexibility is the rotation of the methoxy group relative to the quinoline ring. By systematically rotating the C-O bond and calculating the potential energy at each step, a conformational energy profile can be generated. This allows for the identification of the most stable conformers, which correspond to energy minima on the potential energy surface.
For other substituted quinolines, such as those with vinyloxy or vinylthio groups, NMR selective relaxation methods combined with ab initio calculations have been used to determine the predominant conformations in solution. rsc.org These studies have confirmed the preference for planar conformations in many cases. A similar approach for this compound would likely show a preference for a conformation where the methoxy group is coplanar with the quinoline ring to maximize resonance stabilization, although steric hindrance from the adjacent bromine atom could influence the exact geometry.
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces. While there is no crystal structure available for this compound, a detailed crystallographic study has been conducted on its isomer, 4-Bromo-8-methoxyquinoline (B35057). nih.gov This study provides valuable insights into the types of interactions that may also be present in the crystal structure of the target compound.
In the crystal of 4-Bromo-8-methoxyquinoline, the non-hydrogen atoms are essentially coplanar. nih.gov The molecules are linked into one-dimensional chains along the a-axis through weak intermolecular C-H···π(arene) interactions. nih.gov Notably, there are no classical hydrogen bonds or π-π stacking interactions observed in the crystal structure of this isomer. nih.gov The crystal packing is dictated by these weaker interactions, highlighting their importance in determining the solid-state architecture of such molecules. Molecular dynamics simulations of liquid quinoline have also been performed to understand its behavior at a microscopic level, revealing details about translational diffusion and intermolecular potential. acs.org
Structure-Property Relationships (Excluding Chemical/Physical Properties)
The chemical reactivity of a molecule is intrinsically linked to its electronic structure. Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating these relationships. researchgate.net Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are vital for predicting a molecule's behavior. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net
For molecules like this compound, the distribution of electron density, which can be visualized using a Molecular Electrostatic Potential (MEP) map, identifies the regions most susceptible to electrophilic or nucleophilic attack. researchgate.net The electron-donating methoxy group (-OCH₃) increases electron density on the quinoline ring, particularly at the ortho and para positions, while the electron-withdrawing bromine atom (-Br) influences the electronic landscape differently. This interplay dictates the molecule's reactivity. For example, the related compound 4-bromo-8-methoxyquinoline serves as a precursor in radiohalogenation reactions, a role directly attributable to its electronic structure which facilitates the substitution of the bromine atom. nih.gov The electronic structure, characterized by the hybridization of atomic orbitals and the resulting density of states, ultimately determines the chemical bonding and reactivity of the molecule. aps.org
The three-dimensional arrangement of atoms in a molecule, or its conformation, is heavily influenced by its constituent substituents. In the case of the closely related isomer, 4-bromo-8-methoxyquinoline, single-crystal X-ray crystallography has shown that the non-hydrogen atoms of the molecule are essentially co-planar. nih.govnih.gov This planarity is quantified by a very small root-mean-square deviation of 0.0242 Å for all non-hydrogen atoms. nih.gov
This planar conformation facilitates specific intermolecular interactions. In the crystal structure of 4-bromo-8-methoxyquinoline, molecules are linked into one-dimensional chains through weak C—H⋯π(arene) interactions. nih.govnih.gov Notably, despite the planar aromatic system, no π-π stacking interactions are observed in the crystal packing. nih.gov The nature and position of substituents—in this case, the bromine atom and the methoxy group—are critical in dictating these conformational preferences and packing motifs. Altering these substituents would likely change the molecule's planarity and the types of intermolecular forces that govern its solid-state architecture.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight (Mr) | 238.08 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.1615 (1) |
| b (Å) | 12.1337 (6) |
| c (Å) | 14.2436 (7) |
| Volume (V) (ų) | 892.05 (6) |
| Temperature (K) | 150 (1) |
Conclusion and Future Directions in 8 Bromo 4 Methoxyquinoline Research
Summary of Key Synthetic and Mechanistic Advancements
The synthesis of 8-Bromo-4-methoxyquinoline is not prominently documented, suggesting that its preparation requires a strategic, multi-step approach rather than a direct, single-step transformation of a simple precursor. The primary challenge lies in achieving the specific 1,4,8-trisubstitution pattern on the quinoline (B57606) core.
Regioselectivity in Direct Bromination: Direct electrophilic bromination of the quinoline ring is highly dependent on the directing effects of existing substituents. For instance, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine has been shown to regioselectively yield 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield (92%). researchgate.netacgpubs.org This outcome is dictated by the activating, ortho-directing nature of the methoxy (B1213986) group at the C-8 position, which strongly favors substitution at the C-5 position. This established mechanistic pathway indicates that direct bromination of 4-methoxyquinoline (B1582177) would likely not yield the desired 8-bromo isomer efficiently, instead favoring substitution at other positions on the carbocyclic ring.
Plausible Synthetic Pathways: Given the challenges of direct bromination, the most feasible synthetic routes to this compound likely involve the construction of the molecule from precursors that already contain the desired bromine substitution pattern.
Methylation of 8-Bromo-4-hydroxyquinoline: A highly plausible route involves the methylation of 8-Bromo-4-hydroxyquinoline. sigmaaldrich.com This precursor, which exists in tautomeric equilibrium with 8-bromoquinolin-4(1H)-one, can be synthesized and subsequently O-methylated using standard reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base. This method circumvents the regioselectivity issues associated with direct bromination of a methoxy-substituted quinoline.
Functionalization of 8-Bromoquinoline (B100496): Another potential pathway starts with commercially available 8-bromoquinoline. chemimpex.comchemicalbook.comchembk.comsigmaaldrich.com Introducing a hydroxyl or methoxy group at the C-4 position of this starting material would be the key step. This could potentially be achieved through nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated, or via more modern transition-metal-catalyzed methods.
The table below outlines a proposed synthetic approach based on the methylation of the corresponding hydroxyquinoline.
Table 1: Proposed Synthetic Route for this compound
| Step | Precursor | Reagent(s) | Product | Rationale |
|---|---|---|---|---|
| 1 | 4-Hydroxyquinoline (B1666331) | Brominating Agent (e.g., NBS, Br₂) | 8-Bromo-4-hydroxyquinoline | Establishes the required C-8 bromo-substitution. |
Emerging Synthetic Methodologies and Catalytic Systems
Modern organic synthesis offers several advanced methodologies that could be harnessed for a more efficient and elegant synthesis of this compound.
Transition-Metal-Catalyzed C-H Activation: A frontier in synthetic chemistry is the direct functionalization of C-H bonds. A future synthetic strategy could involve the directed C-H bromination of a 4-methoxyquinoline precursor. While not yet reported for this specific isomer, the use of a directing group could guide a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to selectively activate and brominate the C-8 position, offering an atom-economical alternative to traditional methods.
Advanced Catalytic Systems for Core Construction: Instead of functionalizing a pre-formed quinoline, the entire this compound ring system could be constructed using modern catalytic methods. For example, palladium-catalyzed coupling reactions, such as the Suzuki or Sonogashira coupling, are used to prepare substituted quinolines. google.com A strategy could involve coupling a suitably substituted aniline (B41778) with an alkyne partner in a reaction cascade that forms the heterocyclic ring with the desired substituents already in place. Patent literature describes the synthesis of related compounds like 8-bromo-2,4-dichloro-7-methoxy-quinoline using N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA), demonstrating that catalytic or mediated bromination at the C-8 position is feasible under specific conditions. google.com
Untapped Reactivity Profiles for Further Exploration
The this compound scaffold possesses multiple reactive sites, offering a rich platform for chemical exploration. The bromine atom at the C-8 position is a particularly versatile functional handle that remains largely unexploited for this specific isomer.
Cross-Coupling Reactions: The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the C-8 position.
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups.
Heck Coupling: Reaction with alkenes to append vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to 8-aminoquinoline (B160924) derivatives.
Cyanation: Introduction of a nitrile group, a precursor to carboxylic acids, amides, and amines.
Other Potential Transformations:
Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-BuLi) could generate an 8-lithioquinoline species. This powerful nucleophile could then be quenched with various electrophiles. However, this reaction can be complex, with potential for competing deprotonation at other sites. chemicalforums.com
Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond is not inherently activated towards SNAr, reactions with strong nucleophiles under forcing conditions or copper catalysis could lead to substitution.
Quinoline Nitrogen Reactivity: The lone pair on the quinoline nitrogen can act as a base or a nucleophile, allowing for quaternization with alkyl halides to form quinolinium salts. It can also serve as a ligand for metal coordination.
Table 2: Potential Reaction Sites and Transformations of this compound
| Reactive Site | Position | Potential Reaction Type | Reagents/Catalysts | Potential Products |
|---|---|---|---|---|
| C-Br Bond | C-8 | Suzuki Coupling | Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 8-Aryl-4-methoxyquinolines |
| C-Br Bond | C-8 | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts | 8-Alkynyl-4-methoxyquinolines |
| C-Br Bond | C-8 | Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand, Base | 8-Amino-4-methoxyquinolines |
| C-Br Bond | C-8 | Lithium-Halogen Exchange | n-BuLi, then Electrophile (E⁺) | 8-E-4-methoxyquinolines |
| Quinoline Nitrogen | N-1 | Quaternization | Alkyl Halide (R-X) | 1-Alkyl-8-bromo-4-methoxyquinolinium halides |
Potential for Derivatization in Advanced Organic Synthesis
The true value of this compound lies in its potential as a versatile building block for advanced organic synthesis. The derivatization possibilities stemming from its untapped reactivity profiles can lead to novel compounds with tailored properties for various applications.
The C-8 position, functionalized via the cross-coupling reactions detailed above, allows for the systematic modification of the quinoline core. By introducing diverse chemical moieties at this position, libraries of novel compounds can be generated. This approach is central to drug discovery programs, where structure-activity relationships (SAR) are explored to optimize the biological activity of a lead compound. Bromoquinolines are frequently used as precursors for preparing multifunctional quinoline compounds with applications as anticancer agents. nih.gov
Furthermore, the derivatization of this compound can lead to novel ligands for catalysis or advanced materials. For example, the introduction of phosphine (B1218219) groups could yield new ligands for transition metals, while the attachment of chromophores could lead to new fluorescent probes or materials for organic light-emitting diodes (OLEDs). The ability to use 8-bromoquinoline as an intermediate in the synthesis of pharmaceuticals and as a reagent for detecting metal ions highlights the broad utility of this class of compounds. chemimpex.com
Q & A
Q. What are the common synthetic routes for preparing 8-Bromo-4-methoxyquinoline?
The synthesis typically involves bromination of a 4-methoxyquinoline precursor. For example, bromine or brominating agents (e.g., NBS) in solvents like acetic acid or dichloromethane under controlled temperatures (50–80°C) are used to introduce the bromo group at the 8-position. Optimization may require adjusting stoichiometry and reaction time to minimize side products . Alternative routes include condensation reactions with bromo-alkane derivatives, as seen in analogous quinoline syntheses .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity.
- IR spectroscopy to identify functional groups like methoxy (C-O stretch at ~1250 cm⁻¹) and aromatic C-Br vibrations .
- Single-crystal X-ray diffraction for definitive structural confirmation, as demonstrated for related brominated quinolines (R factor = 0.028, data-to-parameter ratio = 16.9) .
Q. How can researchers purify this compound to remove common impurities?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates brominated byproducts. Recrystallization in ethanol or methanol is also used, leveraging the compound’s moderate solubility in polar solvents. Impurities like residual bromine or unreacted precursors are monitored via TLC or HPLC .
Q. What storage conditions ensure the stability of this compound?
Store in sealed containers under refrigeration (2–8°C) to prevent degradation. Moisture-sensitive batches should include desiccants. Long-term stability tests recommend inert atmospheres (N₂/Ar) to avoid oxidation .
Advanced Research Questions
Q. How do bromo and methoxy substituents influence cross-coupling reactivity in this compound?
The bromo group acts as a leaving site for Pd-catalyzed reactions:
- Suzuki-Miyaura coupling with aryl boronic acids requires [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane (yields >80%) .
- Sonogashira coupling with terminal alkynes introduces alkynyl groups, useful for fluorescence tagging . The electron-donating methoxy group at C4 enhances regioselectivity by directing electrophiles to the C5/C7 positions .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray studies (e.g., T = 150 K, R factor = 0.028) confirm coplanarity of non-H atoms and weak C–H⋯O intermolecular interactions, forming 1D chains along the a-axis. Discrepancies in reported data should be cross-checked using geometric parameters (mean σ(C–C) = 0.004 Å) and symmetry codes (e.g., x-1, y, z) .
Q. What strategies address contradictions in reported reaction yields for brominated quinolines?
Q. How does computational modeling predict the bioactivity of this compound derivatives?
Density functional theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites. Molecular docking studies (e.g., with bacterial DNA gyrase) correlate substituent effects with antimicrobial activity. Similarity indices (>0.80) help prioritize derivatives for synthesis .
Q. What intermolecular interactions stabilize the solid-state structure of this compound?
X-ray data reveal weak C–H⋯O(arene) interactions (2.7–3.0 Å) forming 1D chains. Van der Waals forces between bromine and adjacent aromatic rings further stabilize the lattice. Thermal ellipsoid analysis confirms minimal positional disorder .
Q. How can regioselectivity challenges in electrophilic substitutions be mitigated?
- Use directing groups (e.g., –OMe at C4) to favor substitution at C5/C7.
- Lewis acids (e.g., AlCl₃) enhance bromination selectivity at electron-rich positions.
- Computational tools (e.g., Fukui indices) predict reactive sites to guide synthetic design .
Methodological Notes
- Data Contradiction Analysis : Compare crystallographic R factors (<0.05) and data-to-parameter ratios (>15) to assess reliability .
- Reaction Optimization : Use design of experiments (DoE) to screen variables like temperature, catalyst, and solvent .
- Safety Protocols : Adhere to GHS guidelines (H315/H319/H335) for handling irritants and respiratory hazards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
